2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone is a complex organic compound that features an imidazole ring substituted with diphenyl groups and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diphenyl-1H-imidazole-2-thiol with 1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The phenylethanone moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Uniqueness
2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone is unique due to its specific combination of an imidazole ring with diphenyl groups and a phenylethanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H18N2OS |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C23H18N2OS/c26-20(17-10-4-1-5-11-17)16-27-23-24-21(18-12-6-2-7-13-18)22(25-23)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25) |
InChI Key |
ZRAILPBBQPCDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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